molecular formula C21H16N2O7 B2392564 {4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate CAS No. 331461-66-6

{4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate

Cat. No.: B2392564
CAS No.: 331461-66-6
M. Wt: 408.366
InChI Key: RPOYUIJARUWMLS-UHFFFAOYSA-N
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Description

{4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate is a chemical compound belonging to the family of benzophenone derivatives. It has a molecular formula of C21H16N2O7 and a molecular weight of 408.366. This compound is known for its unique structural features, which include nitro groups and a methoxyphenyl moiety, making it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate typically involves a multi-step process. One common method includes the reaction of 4-nitrophenol with benzyl chloride to form 4-[(4-nitrophenyl)methoxy]benzyl chloride. This intermediate is then reacted with 3-nitrobenzoic acid in the presence of a base, such as potassium carbonate, to yield the final product. The reaction conditions often require refluxing in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

{4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of {4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl moiety can also participate in binding interactions with proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl benzoate
  • 4-Methoxyphenyl benzoate
  • 3-Nitrobenzyl chloride

Uniqueness

{4-[(4-Nitrophenyl)methoxy]phenyl}methyl 3-nitrobenzoate is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(4-nitrophenyl)methoxy]phenyl]methyl 3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O7/c24-21(17-2-1-3-19(12-17)23(27)28)30-14-16-6-10-20(11-7-16)29-13-15-4-8-18(9-5-15)22(25)26/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOYUIJARUWMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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